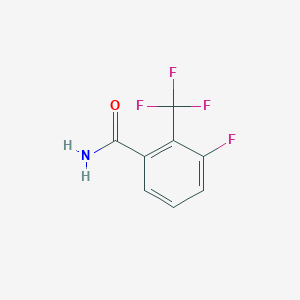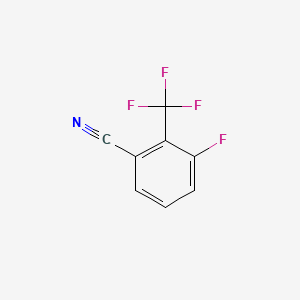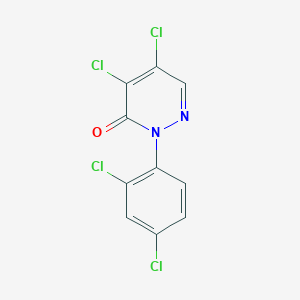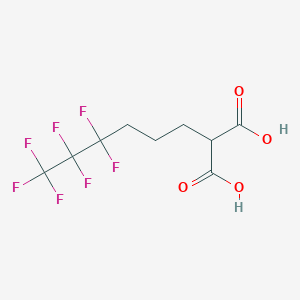![molecular formula C12H13ClN2O4 B1305561 Ácido 5-[N'-(2-Cloro-benzoil)-hidrazino]-5-oxo-pentanoico CAS No. 333405-85-9](/img/structure/B1305561.png)
Ácido 5-[N'-(2-Cloro-benzoil)-hidrazino]-5-oxo-pentanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is an organic compound with the molecular formula C12H13ClN2O4 and a molecular weight of 284.7 g/mol . This compound is characterized by the presence of a 2-chlorobenzoyl group attached to a hydrazino moiety, which is further connected to a 5-oxo-pentanoic acid chain. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
Mode of Action
Without specific information, it’s difficult to say exactly how “5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid” interacts with its targets. The hydrazino group is known to form hydrazones when it reacts with carbonyl compounds . The carboxylic acid group can participate in various reactions, including esterification and amide formation.
Biochemical Pathways
Compounds with similar structures could potentially be involved in a variety of biochemical processes, including oxidation-reduction reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2-chlorobenzoyl hydrazine. This intermediate is then reacted with 5-oxo-pentanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-nitrobenzoic acid: Similar in structure but with a nitro group instead of a hydrazino group.
5-Bromo-2-chlorobenzoic acid: Contains a bromine atom instead of a hydrazino group.
Uniqueness
5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazino group allows for unique interactions with biological molecules, making it a valuable compound for research applications.
Propiedades
IUPAC Name |
5-[2-(2-chlorobenzoyl)hydrazinyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-5-2-1-4-8(9)12(19)15-14-10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,14,16)(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPJKVDWXXYYFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)












